Piperidine-4-carbaldehyde
Overview
Description
Piperidine-4-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an aldehyde functional group at the fourth position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Piperidine-4-carbaldehyde primarily targets FLT3/CDKs . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs, or cyclin-dependent kinases, are a family of protein kinases that regulate the cell cycle. Both FLT3 and CDKs are significant in the context of certain diseases, such as acute myeloid leukemia (AML) .
Mode of Action
This compound acts as the linker of the PROTAC (Proteolysis-Targeting Chimera) molecule of FLT3/CDKs . PROTACs are designed to treat certain diseases by inducing the degradation of specific proteins. In this case, this compound is used to optimize the binding affinity to the target protein, thereby increasing the degradation efficiency of PROTAC molecules .
Result of Action
The primary result of this compound’s action is the degradation of specific proteins, such as FLT3 and CDKs . This degradation can lead to the inhibition of cell cycle progression and modulation of hematopoietic processes, which could potentially be therapeutic in diseases like AML .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been shown to exhibit several anticancer properties when used against various types of cancer cells
Cellular Effects
Piperidine derivatives have been shown to exhibit anticancer properties, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been shown to damage the mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of caspase systems called caspase 3 and caspase 9 .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 181℃ and a flash point of 81℃ .
Dosage Effects in Animal Models
Piperine, a piperidine alkaloid, has been shown to stimulate the hemopoietic system at a dosage of 1.14 mg/dose/animal, which is the lowest concentration with maximum activity .
Metabolic Pathways
Piperine, a piperidine alkaloid, does not undergo any metabolic change during absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of pyridine-4-carboxaldehyde. This method involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to piperidine-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to piperidine-4-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Piperidine-4-methanol
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-4-carbaldehyde has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and other medical conditions.
Comparison with Similar Compounds
Piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-4-carboxaldehyde: Similar structure but with a nitrogen atom in the aromatic ring.
Piperidine-3-carbaldehyde: Aldehyde group at the third position of the piperidine ring.
Piperidine-2-carbaldehyde: Aldehyde group at the second position of the piperidine ring.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications. Its derivatives exhibit distinct chemical and biological properties compared to other piperidine carbaldehydes .
Properties
IUPAC Name |
piperidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVXPXCISZSDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560989 | |
Record name | Piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-20-2 | |
Record name | 4-Piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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